N-(3,4-diethoxyphenyl)-4-methoxy-3-nitrobenzamide
Overview
Description
N-(3,4-diethoxyphenyl)-4-methoxy-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with diethoxy, methoxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-diethoxyphenyl)-4-methoxy-3-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 4-methoxybenzoic acid to introduce the nitro group, followed by the formation of the amide bond with 3,4-diethoxyaniline. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and coupling agents such as carbodiimides for amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amide coupling reactions. The use of continuous flow reactors can enhance the efficiency and safety of these processes. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-diethoxyphenyl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and diethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
N-(3,4-diethoxyphenyl)-4-methoxy-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-diethoxyphenyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, resulting in various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with similar methoxy groups but different overall structure and properties.
N-(3,4-Dimethoxyphenyl)ethylamides: Compounds with similar aromatic substitution patterns but different functional groups.
Uniqueness
N-(3,4-diethoxyphenyl)-4-methoxy-3-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both diethoxy and nitro groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3,4-diethoxyphenyl)-4-methoxy-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-4-25-16-9-7-13(11-17(16)26-5-2)19-18(21)12-6-8-15(24-3)14(10-12)20(22)23/h6-11H,4-5H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCXBKGZWLABRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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